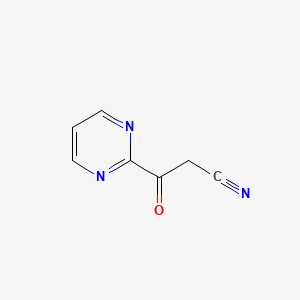

3-Oxo-3-(2-pyrimidinyl)propanenitrile

Description

The study of 3-Oxo-3-(2-pyrimidinyl)propanenitrile is underpinned by the well-established importance of its core components in organic and medicinal chemistry. The strategic combination of the pyrimidine (B1678525) nucleus and the β-ketonitrile moiety creates a versatile scaffold for the synthesis of more complex molecular architectures.

The pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of chemical and biological sciences. nih.govbenthamscience.comresearchgate.net Its prevalence in the structure of nucleobases (cytosine, thymine, and uracil) in DNA and RNA underscores its fundamental role in biological systems. nih.govresearchgate.net This inherent biological relevance has rendered the pyrimidine nucleus a "privileged scaffold" in medicinal chemistry, meaning its structure is frequently found in biologically active compounds and approved drugs. researchgate.net

Pyrimidine derivatives are known to exhibit a wide array of pharmacological activities. researchgate.net Their structural framework serves as a versatile template for the design of novel therapeutic agents, with many exhibiting potent anticancer properties. nih.govbenthamscience.com The ability of the pyrimidine core to interact with various biological targets has led to the development of numerous drugs for treating a range of diseases. researchgate.net

Examples of Commercially Available Drugs Containing a Pyrimidine Moiety:

| Drug Name | Therapeutic Use |

| 5-Fluorouracil | Anticancer |

| Gemcitabine | Anticancer |

| Monastrol | Anticancer |

| Apricitabine | Antiretroviral |

| Broxuridine | Antiretroviral |

This table showcases a selection of drugs where the pyrimidine scaffold is a key structural feature, highlighting its importance in pharmaceutical development.

The β-ketonitrile group is a highly versatile functional group in organic synthesis, valued for its dual reactivity. rsc.orgresearchgate.net It serves as a precursor for a wide range of organic compounds, including those with applications in pharmacology and materials science. rsc.org The presence of both a ketone and a nitrile group allows for a variety of chemical transformations, making it a valuable building block for synthesizing complex molecules. chemimpex.com

β-Ketonitriles are key intermediates in the synthesis of various heterocyclic compounds such as pyridines, pyrimidines, and pyrazoles. rsc.org Their ability to participate in condensation reactions, Michael additions, and other organic transformations makes them indispensable tools for synthetic chemists. rsc.orgnih.govmdpi.com For instance, benzoylacetonitrile, a well-known β-ketonitrile, is a versatile starting material for a wide array of heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals. rsc.org

The reactivity of the β-ketonitrile moiety allows it to be a key component in multicomponent reactions, such as the Biginelli reaction, for the synthesis of dihydropyrimidinones. ias.ac.in Furthermore, these compounds are crucial for creating trifunctionalized building blocks and other valuable chemical intermediates. nih.gov

This compound belongs to a class of compounds that incorporate both a pyrimidine ring and a nitrile functional group. This combination of a biologically significant heterocycle and a reactive cyano group offers a rich platform for chemical exploration. The direct attachment of the β-ketonitrile moiety to the pyrimidine ring at the 2-position influences the electronic properties and reactivity of both components.

The synthesis of pyrimidine derivatives can be achieved through various methods, including the direct condensation of amides and nitriles. nih.gov The presence of the nitrile group in this compound provides a handle for further chemical modifications, allowing for the construction of more complex, fused heterocyclic systems. Research into related structures, such as pyrrolo[2,3-d]pyrimidine derivatives, highlights the utility of the propanenitrile side chain in building intricate molecular frameworks. google.comgoogle.com

Comparison of Related Propanenitrile Structures:

| Compound Name | Heterocyclic Core | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Oxo-3-(pyridin-2-yl)propanenitrile | Pyridine (B92270) | 54123-21-6 | C₈H₆N₂O | 146.15 scbt.comnih.gov |

| 3-Oxo-3-(2-thienyl)propanenitrile | Thiophene | 33898-90-7 | C₇H₅NOS | 151.19 chemimpex.com |

| 3-Oxo-3-phenylpropanenitrile | Phenyl | 102-02-3 | C₉H₇NO | 145.16 nih.gov |

| 3-Oxo-3-(piperidin-1-yl)propanenitrile | Piperidine (B6355638) | Not Available | C₈H₁₂N₂O | 152.19 nih.govresearchgate.net |

| 3-Oxo-3-(ferrocenyl)propanenitrile | Ferrocene | Not Available | Not Available | Not Available researchgate.net |

This interactive table allows for the comparison of this compound with other propanenitrile derivatives, showcasing the diversity of heterocyclic and aromatic cores that can be attached to this functional moiety.

Research involving this compound and related β-ketonitriles is multifaceted, spanning synthetic methodology, medicinal chemistry, and materials science. Academic contributions have focused on developing efficient synthetic routes to these compounds and exploring their utility as building blocks for more complex molecules.

The synthesis of β-ketonitriles has been a subject of extensive research, with methods ranging from classical condensation reactions to modern, environmentally friendly approaches. nih.govutsa.edu The application of these compounds as intermediates for antiparasitic drugs is an active area of investigation. utsa.edu

The versatility of the β-ketonitrile moiety is further demonstrated by its use in the synthesis of a wide variety of heterocyclic and carbocyclic systems. These efforts are driven by the continual need for novel molecular scaffolds in drug discovery and materials science. The ongoing exploration of compounds like this compound is a testament to the enduring importance of fundamental organic synthesis in advancing scientific frontiers.

Structure

3D Structure

Properties

Molecular Formula |

C7H5N3O |

|---|---|

Molecular Weight |

147.13 g/mol |

IUPAC Name |

3-oxo-3-pyrimidin-2-ylpropanenitrile |

InChI |

InChI=1S/C7H5N3O/c8-3-2-6(11)7-9-4-1-5-10-7/h1,4-5H,2H2 |

InChI Key |

VMCANUJYRLABBA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)C(=O)CC#N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 3 Oxo 3 2 Pyrimidinyl Propanenitrile

Reactivity at the Carbonyl Group

The carbonyl group in 3-oxo-3-(2-pyrimidinyl)propanenitrile is part of a 1,3-dicarbonyl equivalent system, which makes the adjacent methylene (B1212753) protons acidic and the carbonyl carbon susceptible to nucleophilic attack. This reactivity is central to its utility in constructing complex molecular architectures.

Condensation Reactions with Nitrogen Nucleophiles Leading to Annulated Systems (e.g., pyrazoles, pyrimidines, pyrazolopyrimidines)

The 1,3-dielectrophilic nature of β-ketonitriles like this compound makes them ideal substrates for condensation reactions with binucleophiles, particularly those containing nitrogen. These reactions provide a direct route to a variety of fused heterocyclic systems.

Pyrazoles: The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives is a classical and efficient method for synthesizing pyrazole (B372694) rings. nih.gov In this reaction, this compound would react with hydrazine hydrate, initially forming a hydrazone at the carbonyl carbon. Subsequent intramolecular cyclization via nucleophilic attack of the terminal nitrogen of the hydrazine onto the nitrile carbon, followed by tautomerization, yields a 5-amino-3-(pyrimidin-2-yl)pyrazole. This approach is a cornerstone in heterocyclic chemistry for creating substituted pyrazoles. nih.govorganic-chemistry.org

Pyrimidines: The synthesis of a pyrimidine (B1678525) ring generally involves the condensation of a three-carbon, 1,3-bifunctional fragment with a compound containing an N-C-N unit, such as guanidine (B92328), urea, or amidines. bu.edu.eg this compound can serve as the three-carbon component. For instance, reaction with guanidine would involve initial condensation at the carbonyl group, followed by cyclization involving the active methylene and nitrile groups to construct the new pyrimidine ring, leading to a highly substituted 2-amino-4-(pyrimidin-2-yl)pyrimidine derivative. nih.gov

Pyrazolopyrimidines: This important class of fused heterocycles can be synthesized by reacting β-ketonitriles with aminopyrazoles. researchgate.net Specifically, the reaction of this compound with a 5-aminopyrazole derivative in a suitable solvent like acetic acid would lead to the formation of a pyrazolo[1,5-a]pyrimidine. researchgate.netresearchgate.net The mechanism involves the initial formation of an enamine intermediate by condensation of the aminopyrazole with the ketone. This is followed by an intramolecular cyclization where the pyrazole ring nitrogen attacks the nitrile carbon, closing the pyrimidine ring. researchgate.net This strategy is widely used for accessing compounds with significant biological and pharmaceutical relevance. ekb.eg

| Nucleophile | Resulting Annulated System | Reaction Description |

| Hydrazine | Pyrazole | Cyclocondensation reaction where hydrazine attacks the carbonyl group, followed by intramolecular cyclization onto the nitrile group. nih.gov |

| Guanidine | Pyrimidine | Condensation of the N-C-N unit of guanidine across the 1,3-dielectrophilic ketonitrile system to form a new pyrimidine ring. bu.edu.eg |

| 5-Aminopyrazole | Pyrazolo[1,5-a]pyrimidine | Reaction proceeds via an enamine intermediate, followed by intramolecular cyclization of a pyrazole nitrogen onto the nitrile carbon. researchgate.netekb.eg |

Reactions with Carbon Nucleophiles

The active methylene group of this compound is acidic and can be deprotonated by a base to form a stabilized carbanion. This nucleophilic carbon can then participate in various carbon-carbon bond-forming reactions. However, the carbonyl group and the adjacent carbon atom of the pyrimidine ring also act as electrophilic centers.

A key reaction involving a carbon nucleophile is the Michael addition. Analogous compounds like 3-oxo-3-phenylpropanenitrile readily undergo regioselective Michael addition to α,β-unsaturated systems in the presence of a base. nih.gov In a similar fashion, the carbanion generated from this compound can add to electrophilic alkenes, such as linear conjugated enynones, to form polyfunctional δ-diketones. nih.gov The reaction is initiated by the formation of the nitrile anion, which then attacks the β-carbon of the conjugated system. nih.gov

Reduction Transformations

The carbonyl group can be selectively reduced to either a hydroxyl group (secondary alcohol) or a methylene group.

Reduction to an Alcohol: Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol, yielding 3-hydroxy-3-(2-pyrimidinyl)propanenitrile. Care must be taken as LiAlH₄ can also reduce the nitrile group. pressbooks.pub

Reduction to a Methylene Group (Deoxygenation): For complete removal of the carbonyl oxygen to form a methylene group, harsher reduction conditions are required. The Wolff-Kishner reduction, which involves heating the corresponding hydrazone derivative with a strong base (like potassium hydroxide) in a high-boiling solvent, is a classic method for this transformation. harvard.edu This would convert this compound into 3-(2-pyrimidinyl)propanenitrile.

Reactivity at the Nitrile Group

The nitrile group is a versatile functional group that can undergo nucleophilic additions and can be hydrolyzed to other important functionalities like amides and carboxylic acids.

Nucleophilic Additions and Cyclization Reactions

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. For instance, organometallic reagents such as Grignard reagents can add to the nitrile to form an intermediate imine anion, which upon hydrolysis yields a ketone. pressbooks.pub

Furthermore, the nitrile group is crucial for the cyclization step in many of the condensation reactions mentioned previously (Section 3.1.1). After the initial reaction at the carbonyl center, an intramolecular nucleophilic attack on the nitrile carbon by a nitrogen or oxygen atom is often the key ring-closing step. researchgate.netresearchgate.net

Derivatization to Amides and Carboxylic Acids

The hydrolysis of the nitrile group provides a direct route to amides and carboxylic acids. The outcome of the reaction is highly dependent on the pH of the reaction medium. stackexchange.comchemguide.co.uk

Hydrolysis to Amide: The partial hydrolysis of the nitrile to an amide can be achieved under controlled conditions. stackexchange.com This transformation involves the reaction of the nitrile with water, typically catalyzed by either acid or base, but stopping the reaction before further hydrolysis to the carboxylic acid occurs. chemistrysteps.com This would yield 3-oxo-3-(2-pyrimidinyl)propanamide.

Hydrolysis to Carboxylic Acid: Complete hydrolysis to a carboxylic acid occurs upon heating the nitrile under more vigorous acidic or basic conditions. libretexts.org

Acidic Hydrolysis: Heating the nitrile under reflux with a dilute mineral acid (e.g., HCl) yields the carboxylic acid and the corresponding ammonium (B1175870) salt. chemguide.co.uk The product would be 3-oxo-3-(2-pyrimidinyl)propanoic acid.

Alkaline Hydrolysis: Heating with an aqueous alkali solution (e.g., NaOH) initially produces the carboxylate salt and ammonia (B1221849) gas. chemguide.co.uklibretexts.org Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org

| Reaction | Conditions | Product |

| Partial Hydrolysis | Controlled acidic or basic conditions stackexchange.comchemistrysteps.com | 3-Oxo-3-(2-pyrimidinyl)propanamide |

| Complete Acidic Hydrolysis | Heat with dilute acid (e.g., HCl) libretexts.org | 3-Oxo-3-(2-pyrimidinyl)propanoic acid |

| Complete Alkaline Hydrolysis | 1. Heat with aqueous alkali (e.g., NaOH) 2. Acidification chemguide.co.uklibretexts.org | 3-Oxo-3-(2-pyrimidinyl)propanoic acid |

Transformations Involving the Activated Methylene Group

The methylene group (α-carbon) in this compound is particularly acidic and serves as a primary site for a variety of chemical transformations. Its reactivity stems from its position between the carbonyl (C=O) and nitrile (C≡N) groups, which stabilize the resulting carbanion through resonance.

Like other β-dicarbonyl and related compounds, this compound exists in equilibrium with its enol tautomer. pitt.edu This keto-enol tautomerism involves the migration of a proton from the α-carbon to the carbonyl oxygen, forming a carbon-carbon double bond. The equilibrium generally favors the keto form, but the enol can be a key intermediate in reactions.

Furthermore, the reaction of this compound with a secondary amine (such as pyrrolidine (B122466) or morpholine) in the presence of an acid catalyst leads to the formation of an enamine. masterorganicchemistry.comwikipedia.org Enamines are nitrogen analogs of enols and are highly effective nucleophiles. wikipedia.orgmakingmolecules.com The formation mechanism involves the initial creation of an iminium salt, which is then deprotonated at the α-carbon to yield the neutral enamine. masterorganicchemistry.commakingmolecules.com The nitrogen atom's lone pair electrons delocalize into the double bond, significantly increasing the nucleophilicity of the α-carbon. masterorganicchemistry.commakingmolecules.com

Table 1: Formation of Reactive Intermediates from the Activated Methylene Group

| Intermediate | Reactant(s) | Conditions | Key Feature |

| Enolate | Base (e.g., NaH, LDA) | Aprotic Solvent | Strong nucleophile at the α-carbon. |

| Enol | Acid or Base Catalyst | Equilibrium with keto form | Nucleophilic intermediate. pitt.edu |

| Enamine | Secondary Amine (e.g., Pyrrolidine) | Mild Acid Catalyst | Highly nucleophilic α-carbon, more reactive than enols. wikipedia.orgmakingmolecules.com |

The enhanced nucleophilicity of the α-carbon in the enolate or enamine form allows for a range of electrophilic substitution reactions. These reactions are fundamental for carbon-carbon bond formation.

Michael Addition: The enolate of this compound can act as a Michael donor, undergoing conjugate addition to α,β-unsaturated carbonyl compounds. nih.govmdpi.com This reaction is a powerful method for forming new carbon-carbon bonds. The mechanism begins with the deprotonation of the activated methylene group by a base, followed by the nucleophilic attack of the resulting carbanion on the β-carbon of the Michael acceptor. nih.govmdpi.com

Alkylation and Acylation: Enamines derived from this compound can be readily alkylated by reacting with alkyl halides. wikipedia.org This process, known as the Stork enamine alkylation, involves the nucleophilic attack of the enamine on the alkyl halide to form an iminium salt, which is subsequently hydrolyzed to yield the α-alkylated β-ketonitrile. wikipedia.org Similarly, reactions with acyl halides lead to α-acylated products.

Table 2: Representative Electrophilic Substitution Reactions

| Reaction Type | Electrophile | Product Type | Significance |

| Michael Addition | α,β-Unsaturated Ketone | δ-Diketone derivative | C-C bond formation. nih.govmdpi.com |

| Alkylation | Alkyl Halide (e.g., CH₃I) | α-Alkyl-β-ketonitrile | Introduction of alkyl groups. wikipedia.org |

| Acylation | Acyl Halide (e.g., CH₃COCl) | α-Acyl-β-ketonitrile | Introduction of acyl groups. wikipedia.org |

Reactivity of the 2-Pyrimidinyl Heterocycle

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. wikipedia.org This electronic characteristic is central to its reactivity.

The synthesis of this compound itself likely proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this common synthetic route, a pyrimidine ring bearing a good leaving group (such as a halogen) at the 2-position is reacted with the enolate of malononitrile (B47326) or ethyl cyanoacetate. The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles, particularly at the 2-, 4-, and 6-positions. wikipedia.orgresearchgate.net The reaction typically proceeds through a two-step addition-elimination sequence via a stabilized intermediate known as a Meisenheimer complex, although some SNAr reactions may proceed through a concerted mechanism. nih.gov

Table 3: Precursor Reactivity via Nucleophilic Aromatic Substitution (SNAr)

| Pyrimidine Precursor | Nucleophile | Product | Reaction Type |

| 2-Chloropyrimidine (B141910) | Cyanoacetate Anion | This compound derivative | SNAr researchgate.net |

| 2-Fluoropyrimidine | Cyanoacetate Anion | This compound derivative | SNAr (Fluorine is often a good leaving group in SNAr) rsc.org |

Once formed, the pyrimidine ring in this compound can potentially undergo further functionalization.

Nucleophilic Substitution: The C4 and C6 positions of the pyrimidine ring remain electron-deficient and could be susceptible to attack by strong nucleophiles, potentially leading to substitution if a suitable leaving group were present or introduced.

Electrophilic Substitution: Electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient character. wikipedia.org However, if it does occur, it is most likely to happen at the C5 position, which is the most electron-rich carbon in the ring. wikipedia.org Reactions like nitration and halogenation at this position are possible under forcing conditions.

N-Alkylation/N-Oxidation: The nitrogen atoms of the pyrimidine ring are less basic and harder to alkylate or oxidize compared to pyridine (B92270) due to the deactivating effect of the second nitrogen atom. wikipedia.org

Investigation of Reaction Mechanisms and Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes.

Mechanism of Michael Addition: The reaction is initiated by a base abstracting a proton from the α-carbon to form a resonance-stabilized enolate. This enolate then attacks the electrophilic β-carbon of an α,β-unsaturated compound. The resulting intermediate is then protonated to yield the final δ-diketone product. nih.govmdpi.com

Mechanism of Nucleophilic Aromatic Substitution (SNAr): The prevailing mechanism involves the nucleophilic attack on the carbon atom bearing the leaving group, forming a tetrahedral Meisenheimer intermediate. nih.gov The negative charge in this intermediate is delocalized over the electron-deficient pyrimidine ring. In the final step, the leaving group is eliminated, and the aromaticity of the ring is restored. Recent studies suggest that some SNAr reactions may be concerted, avoiding a discrete intermediate. nih.gov

Mechanism of Enamine Formation: The formation of an enamine is catalyzed by acid. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of the secondary amine. A series of proton transfers facilitates the elimination of a water molecule, forming a cationic iminium species. A final deprotonation at the α-carbon yields the neutral enamine product. makingmolecules.com

Table 4: Mechanistic Pathways

| Reaction | Key Steps | Intermediate(s) | Driving Force |

| Michael Addition | 1. Deprotonation (α-carbon)2. Nucleophilic attack3. Protonation | Resonance-stabilized enolate | Formation of a stable C-C bond. nih.gov |

| SNAr (Stepwise) | 1. Nucleophilic addition2. Elimination of leaving group | Meisenheimer complex | Restoration of aromaticity in the electron-deficient ring. nih.gov |

| Enamine Formation | 1. Protonation & Nucleophilic attack2. Dehydration3. Deprotonation (α-carbon) | Iminium salt | Formation of a stable, conjugated system. masterorganicchemistry.commakingmolecules.com |

Applications As a Versatile Synthetic Intermediate

Building Block in the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of 3-Oxo-3-(2-pyrimidinyl)propanenitrile makes it an ideal starting material for constructing elaborate heterocyclic frameworks. The active methylene (B1212753) group, positioned between the electron-withdrawing keto and nitrile functionalities, is readily deprotonated, creating a potent nucleophile for various carbon-carbon bond-forming reactions.

Construction of Fused Pyrimidine (B1678525) Scaffolds

The pyrimidine moiety within this compound can act as a foundation upon which additional rings are built, leading to the formation of fused pyrimidine systems. These scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. The synthesis of fused pyrimidines often involves the cyclocondensation of a β-dicarbonyl compound, or a reactive equivalent like a β-ketonitrile, with a dinucleophile. nih.gov In this context, the keto and nitrile groups of this compound can participate in cyclization reactions with appropriate reagents to form annulated systems such as pyrido[2,3-d]pyrimidines or other related bicyclic and tricyclic structures. nih.govresearchgate.net The general strategy involves leveraging the electrophilic nature of the carbonyl carbon and the potential for the nitrile group to be transformed or participate in cyclization, thereby constructing a new ring fused to the initial pyrimidine core. nih.govjchr.orgresearchgate.net

Synthesis of Spiro- and Bridged Heterocycles

The multifunctionality of this compound also provides a pathway for the synthesis of complex spiro- and bridged heterocyclic systems. Spirocycles, which contain two rings connected by a single common atom, are valuable structures in drug discovery. The synthesis of such compounds can be achieved through tandem reactions, for instance, a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. researchgate.netmdpi.comresearchgate.net The active methylene group of this compound can undergo a Knoevenagel condensation with an aldehyde or ketone. nih.gov The resulting adduct, a highly reactive Michael acceptor, can then react intramolecularly or with another nucleophile, leading to the formation of a spirocyclic framework. acs.org This stepwise, often one-pot, construction allows for the efficient assembly of intricate three-dimensional molecules from relatively simple starting materials. researchgate.netmdpi.com

Precursor in the Development of Biologically Active Molecules

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of many natural and synthetic therapeutic agents. tandfonline.comwjarr.comresearchgate.net Consequently, this compound is a highly valuable precursor for generating molecules with potential biological activity.

Role in Medicinal Chemistry Research for Lead Compound Generation

In drug discovery, a "lead compound" is a molecule that shows a desired biological activity and serves as the starting point for chemical modifications to improve potency, selectivity, and pharmacokinetic properties. The pyrimidine scaffold is a well-established component of kinase inhibitors and other therapeutic agents. acs.orgresearchgate.netnih.govnih.gov this compound provides an excellent platform for lead generation because its multiple reactive sites can be readily modified to create a diverse library of derivatives. acs.orgresearchgate.net Researchers can systematically alter the molecule by reacting the ketone, the active methylene group, or the nitrile, or by further substituting the pyrimidine ring, to explore the structure-activity relationships (SAR) and identify promising candidates for further development. nih.govkingston.ac.uk

Design and Synthesis of Derivatives with Modulated Biological Activities

Building upon the pyrimidine core, numerous derivatives have been synthesized and shown to possess a wide range of biological activities, including enzyme inhibition and antimicrobial effects. The strategic modification of pyrimidine-containing scaffolds allows for the fine-tuning of their interaction with biological targets. nih.govontosight.ai

Enzyme Inhibitors: Pyrimidine derivatives are widely investigated as inhibitors of various enzymes, particularly protein kinases, which are crucial targets in cancer therapy. nih.govnih.govrsc.org The pyrimidine ring often acts as a "hinge-binder," forming key hydrogen bonds within the ATP-binding site of the kinase. acs.org Modifications to the rest of the molecule, originating from a precursor like this compound, can enhance binding affinity and selectivity for the target enzyme. nih.govresearchgate.net Studies have also explored pyrimidine derivatives as inhibitors of other metabolic enzymes such as cholinesterases and carbonic anhydrases. nih.govresearchgate.netacs.org

Antimicrobial Agents: The pyrimidine scaffold is a component of many compounds with antibacterial and antifungal properties. nih.govmdpi.comnih.gov By using this compound as a starting material, chemists can synthesize novel pyrimidine derivatives and test their efficacy against various microbial strains. researchgate.netijpsr.com The structural diversity achievable from this intermediate is crucial for discovering new agents to combat drug-resistant pathogens. nih.gov

Table 1: Examples of Biological Activities of Substituted Pyrimidine Derivatives

| Derivative Class | Biological Activity | Target/Mechanism Example | References |

|---|---|---|---|

| Aminopyrimidines | Kinase Inhibition | Inhibition of PIM-1 Kinase, Aurora Kinases, CDK4/6 | nih.govnih.govnih.govrsc.org |

| Substituted Pyrimidines | Cholinesterase Inhibition | Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | nih.govresearchgate.netacs.org |

| Fused Pyrimidines | Anticancer / Cytotoxicity | Induction of apoptosis in cancer cell lines (MCF-7, HepG2) | tandfonline.comnih.govnih.gov |

| Thioxopyrimidines and related heterocycles | Antibacterial / Antifungal | Activity against E. coli, B. subtilis, C. albicans | nih.govmdpi.comnih.gov |

| General Pyrimidine Derivatives | Metabolic Enzyme Inhibition | Inhibition of Carbonic Anhydrase, Aldose Reductase, α-glycosidase | nih.govresearchgate.net |

Potential in Material Science and Advanced Materials Research

The application of heterocyclic compounds extends beyond biology into the field of material science. openaccessjournals.comlongdom.org Molecules with conjugated π-systems are foundational to the development of organic electronics.

For related structures, such as those containing other heterocyclic rings like thiophene, their utility in creating organic semiconductors and conductive polymers is well-documented. rsc.org These materials combine the electronic properties of semiconductors with the processing advantages of polymers. illinois.edu The key feature of these molecules is a conjugated backbone of alternating single and double bonds, which allows for the delocalization and transport of charge carriers. longdom.org

Given that this compound contains an aromatic, π-conjugated pyrimidine ring, it represents a promising candidate for incorporation into larger conjugated systems. openaccessjournals.com It could potentially be used as a monomer or a precursor to a monomer for polymerization reactions. The resulting polymers, featuring pyrimidine units in their backbone, could exhibit interesting electronic and optical properties suitable for applications in organic thin-film transistors (OTFTs), organic light-emitting diodes (OLEDs), and photovoltaic devices. researchgate.netresearchgate.net The nitrogen atoms in the pyrimidine ring can modulate the electronic properties of the polymer, influencing its electron affinity and charge transport characteristics. rsc.org

Spectroscopic and Structural Characterization of 3 Oxo 3 2 Pyrimidinyl Propanenitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 3-Oxo-3-(2-pyrimidinyl)propanenitrile. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrimidine (B1678525) ring and the methylene (B1212753) group of the propanenitrile side chain. The pyrimidine ring protons typically appear in the aromatic region, with their specific chemical shifts and coupling patterns dictated by their positions. The two protons at positions 4 and 6 of the pyrimidine ring would likely appear as a doublet, while the proton at position 5 would be a triplet. The methylene (-CH₂) protons of the propanenitrile chain are expected to appear as a singlet further upfield. For analogous compounds like 3-oxo-3-phenylpropanenitrile, this methylene signal appears around δ 4.78 ppm. nih.gov

¹³C NMR: The carbon NMR spectrum provides complementary information, identifying each unique carbon atom in the molecule. Key signals would include those for the carbonyl carbon (C=O), the nitrile carbon (C≡N), the methylene carbon (-CH₂), and the distinct carbons of the pyrimidine ring. In related structures, the nitrile carbon resonates around δ 115 ppm, while the carbonyl carbon appears significantly downfield, often near δ 190 ppm. nih.gov

Expected NMR Data for this compound

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Pyrimidine H-4, H-6 | ~8.9 - 9.1 | Doublet (d) |

| ¹H | Pyrimidine H-5 | ~7.5 - 7.7 | Triplet (t) |

| ¹H | Methylene (-CH₂) | ~4.8 | Singlet (s) |

| ¹³C | Pyrimidine C-2 | ~157 | - |

| ¹³C | Pyrimidine C-4, C-6 | ~158 | - |

| ¹³C | Pyrimidine C-5 | ~122 | - |

| ¹³C | Carbonyl (C=O) | ~189 | - |

| ¹³C | Methylene (-CH₂) | ~30 | - |

| ¹³C | Nitrile (C≡N) | ~115 | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain insight into the molecule's structure through its fragmentation pattern. For this compound (molecular formula C₇H₅N₃O), the calculated molecular weight is 147.13 g/mol . bldpharm.com

In an electron impact (EI-MS) experiment, the compound is expected to show a distinct molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 147. The fragmentation of pyrimidine derivatives typically involves the sequential loss of small, stable functional groups, followed by the decomposition of the heterocyclic ring itself. sapub.org The pyrimidine ring is often more stable than attached side chains during fragmentation. sapub.org

Key fragmentation pathways could include:

Loss of a carbonyl group (CO, 28 Da) from the molecular ion.

Cleavage of the C-C bond between the carbonyl group and the pyrimidine ring, resulting in a pyrimidinyl cation (m/z 79) or a cyanomethylcarbonyl cation (m/z 68).

Loss of hydrogen cyanide (HCN, 27 Da) from the nitrile group.

Expected Mass Spectrometry Fragments

| m/z | Possible Fragment Identity |

|---|---|

| 147 | [M]⁺ (Molecular Ion) |

| 119 | [M - CO]⁺ |

| 79 | [C₄H₃N₂]⁺ (Pyrimidinyl cation) |

| 68 | [O=C-CH₂-CN]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. The spectrum of this compound would be defined by strong absorption bands corresponding to the nitrile and carbonyl groups, as well as vibrations from the pyrimidine ring. vandanapublications.com In related oxo-propanenitrile compounds, a sharp band for the C≡N stretch is observed around 2255 cm⁻¹, and a strong C=O stretch appears in the range of 1660-1690 cm⁻¹. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum is expected to show absorption bands arising from π → π* and n → π* transitions associated with the conjugated pyrimidine ring system and the carbonyl group. researchgate.net These transitions are characteristic of molecules containing aromatic rings and non-bonding electrons.

Characteristic Spectroscopic Data

| Spectroscopy | Functional Group/Transition | Expected Absorption Range |

|---|---|---|

| IR | C≡N Stretch (Nitrile) | 2250 - 2260 cm⁻¹ |

| IR | C=O Stretch (Ketone) | 1680 - 1700 cm⁻¹ |

| IR | C=N / C=C Stretches (Pyrimidine Ring) | 1550 - 1650 cm⁻¹ |

| UV-Vis | π → π* transitions | ~250 - 290 nm |

| UV-Vis | n → π* transitions | ~330 - 350 nm |

X-ray Crystallography for Solid-State Structure Determination (for related structures)

While the specific crystal structure of this compound is not detailed in the available literature, X-ray crystallography of related pyrimidine and propanenitrile derivatives offers significant insights into the potential solid-state conformation and intermolecular interactions. mdpi.comgre.ac.uk For instance, the crystal structure of 3-Oxo-3-(piperidin-1-yl)propanenitrile reveals a monoclinic crystal system where molecules are linked by C—H⋯O hydrogen bonds, forming chains. researchgate.netnih.gov Similarly, studies on other pyrimidine derivatives show that crystal packing is often stabilized by van der Waals forces and various hydrogen bonding interactions. mdpi.com These analyses allow for the precise measurement of bond lengths, bond angles, and dihedral angles, providing a definitive three-dimensional model of the molecule in the solid state.

Advanced Spectroscopic Techniques

For a complete and unambiguous structural assignment, advanced spectroscopic techniques, particularly two-dimensional (2D) NMR, are invaluable. ipb.pt

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively establish the spin-spin coupling network within the pyrimidine ring, confirming the connectivity between the protons at the 4, 5, and 6 positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would be used to unequivocally assign the methylene carbon and the proton-bearing carbons of the pyrimidine ring.

These advanced methods, used in combination, leave no ambiguity in the final structural elucidation of this compound and its derivatives.

Computational and Theoretical Chemistry of 3 Oxo 3 2 Pyrimidinyl Propanenitrile

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of 3-Oxo-3-(2-pyrimidinyl)propanenitrile. Methods like Density Functional Theory (DFT) are employed to model its electronic structure, providing insights into molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electrophilic and nucleophilic sites. For this compound, the nitrogen atoms of the pyrimidine (B1678525) ring, the oxygen atom of the carbonyl group, and the nitrogen of the nitrile group are expected to be regions of high electron density (nucleophilic), while the hydrogen atoms and the carbonyl carbon are electron-deficient (electrophilic). This information is vital for predicting how the molecule will interact with other reagents.

Global reactivity descriptors, calculated from the energies of the frontier molecular orbitals, provide quantitative measures of reactivity.

Table 1: Calculated Reactivity Descriptors (Illustrative)

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (I+A)/2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I-A)/2 | Resistance to change in electron configuration. |

These quantum chemical studies provide a foundational understanding of the molecule's intrinsic electronic properties, governing its behavior in chemical reactions.

Conformational Analysis and Energy Minimization

The flexibility of this compound is primarily due to the rotation around the single bonds connecting the pyrimidinyl ring, the carbonyl group, and the propanenitrile moiety. Conformational analysis is performed to identify the most stable three-dimensional arrangements (conformers) of the molecule.

Computational methods systematically rotate these bonds and calculate the potential energy of each resulting conformation. This process generates a potential energy surface, where the minima correspond to stable conformers. Energy minimization calculations, often using methods like DFT or Møller-Plesset perturbation theory (MP2), are then used to refine the geometry of these low-energy conformers. For similar molecules, such as 3-fluorophenylamino-2-acetyl propenenitrile, both experimental (NMR) and theoretical methods have been used to identify stable conformers and the influence of solvent polarity on the conformational equilibrium researchgate.net. In the case of 3-Oxo-3-(piperidin-1-yl)propanenitrile, X-ray crystallography revealed a specific chair conformation for the piperidine (B6355638) ring and a defined dihedral angle with the propanenitrile unit nih.govresearchgate.net. These studies highlight the importance of identifying the lowest energy conformer, as it is the most populated state and typically governs the molecule's observed properties and reactivity.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its movements, vibrations, and interactions with its environment, such as a solvent or a biological macromolecule.

MD simulations can be used to:

Explore Conformational Space: The simulation can reveal the different conformations the molecule adopts in solution and the transitions between them.

Analyze Solvation: It can provide detailed information about the structure of the solvent around the molecule and the specific interactions (e.g., hydrogen bonds) that are formed.

Study Binding Dynamics: When docked into a protein's active site, MD simulations can assess the stability of the binding pose, the flexibility of the protein and ligand, and the key interactions that maintain the complex. For instance, MD simulations were used to validate the binding stability of novel pyrazolo[3,4-d]pyrimidinone derivatives within the active site of the COX-2 isozyme mdpi.com.

These simulations provide a bridge between the static picture from quantum chemical calculations and the dynamic reality of chemical and biological systems.

In Silico Prediction of Chemical Properties and Reactivity Profiles

A wide range of chemical and physical properties of this compound can be predicted using computational tools, often referred to as in silico methods. These predictions are valuable for initial screening and characterization without the need for laboratory synthesis. Public databases like PubChem provide computed properties for related molecules, such as 3-Oxo-3-(3-pyridinyl)propanenitrile nih.gov.

Table 2: Predicted Physicochemical Properties (Based on Analogous Compounds)

| Property | Predicted Value (Illustrative) | Importance |

|---|---|---|

| Molecular Weight | ~147.14 g/mol | Basic molecular property. |

| XLogP3 | ~0.1-0.5 | Predicts lipophilicity and membrane permeability. |

| Hydrogen Bond Donors | 0 | Influences solubility and binding interactions. |

| Hydrogen Bond Acceptors | 4 (N and O atoms) | Influences solubility and binding interactions. |

Reactivity profiles can also be predicted. Based on the electronic structure calculations (Section 6.1), specific atoms can be identified as being susceptible to electrophilic or nucleophilic attack. For example, the methylene (B1212753) group (CH₂) adjacent to both the carbonyl and nitrile groups is acidic and likely to be a site for deprotonation and subsequent nucleophilic attack in Michael addition reactions, a known reactivity pattern for related 3-oxo-3-phenylpropanenitrile compounds nih.govmdpi.com.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions. For reactions involving this compound, computational approaches can be used to map out the entire reaction pathway. This involves locating the transition state (TS) structures, which are the energy maxima along the reaction coordinate, and calculating the activation energies.

By comparing the activation energies of different possible pathways, the most likely mechanism can be determined. For example, in the reaction of enynones with 3-oxo-3-phenylpropanenitrile, a plausible mechanism involving a regioselective Michael addition was proposed based on the observed products nih.govmdpi.com. Computational studies could confirm such a mechanism by calculating the energies of the intermediates and transition states. These studies provide a molecular-level understanding of how bonds are formed and broken, explaining stereochemical and regiochemical outcomes rsc.org.

Structure-Based Drug Design Principles Applied to Analogs (e.g., molecular docking, QSAR for related inhibitors)

The pyrimidine scaffold is present in many biologically active compounds, making analogs of this compound interesting for drug design. Computational techniques are central to this process.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For analogs of this compound, docking studies can screen for potential biological targets and optimize the binding affinity. The process involves placing the ligand in the binding site of a protein and calculating a "docking score," which estimates the binding free energy. Successful docking studies have been performed on various pyrimidine derivatives, including pyrano[2,3-d]pyrimidines and 2-pyrimidinecarbonitriles, to understand their interactions with targets like DNA, topoisomerase II, and falcipain-3 nih.govnih.gov.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activity. For a set of pyrimidine-based inhibitors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used. These models generate 3D contour maps that show which regions of the molecule should be modified to enhance activity. For example, QSAR studies on 2-pyrimidinecarbonitrile derivatives identified key structural features for inhibiting falcipain-3, providing guidelines for designing more potent inhibitors nih.gov. Similar studies on thieno[3,2-d]pyrimidines and pyrido[2,3-d]pyrimidine derivatives have also yielded predictive models for designing inhibitors of PDE IV and Wee1 kinase, respectively nih.govresearchgate.net. These computational principles allow for the rational design of novel, more effective therapeutic agents based on the this compound scaffold.

Exploration of Biological and Pharmacological Relevance Non Clinical

In Vitro Bioactivity Screening of Analogs and Derivatives (general potential)

Derivatives of pyrimidine (B1678525) have been the subject of extensive in vitro bioactivity screening, revealing a broad spectrum of potential pharmacological applications. These studies are crucial in identifying the general biological potential of a chemical scaffold.

Antifungal and Antimicrobial Activity:

A variety of pyrimidine derivatives have demonstrated notable antifungal and antimicrobial properties. For instance, certain novel pyrimidine derivatives have been tested against a panel of fourteen phytopathogenic fungi, with many of the synthesized compounds showing significant fungicidal activities. nih.govresearchgate.net In some cases, the efficacy of these derivatives surpassed that of commercially available fungicides. researchgate.net The antimicrobial potential of pyrimidine derivatives extends to bacteria as well, with some compounds showing moderate to good activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. mdpi.comnih.gov The inclusion of a pyrimidine ring is a common strategy in the development of new antimicrobial agents. researchgate.net

Cytotoxic Activity:

The cytotoxic potential of pyrimidine derivatives against various cancer cell lines has also been a significant area of investigation. Studies on novel pyrimidine and pyrimidopyrimidine analogs have shown that certain compounds exhibit high cytotoxic activities against cell lines such as colorectal carcinoma (HCT-116), mammary gland breast cancer (MCF-7), and hepatocellular carcinoma (HEPG-2). nih.gov Notably, some of these compounds displayed IC50 values comparable to the reference drug doxorubicin (B1662922) while showing a good safety profile on normal fibroblast cell lines. nih.gov Pyrido[2,3-d]pyrimidine derivatives, another class of related compounds, have also demonstrated remarkable cytotoxicity against cancer cells, suggesting their potential as anticancer agents. rsc.org The mechanism of this cytotoxicity is often linked to the induction of apoptosis. nih.govnih.gov

The following table summarizes the in vitro bioactivity of selected pyrimidine analogs and derivatives from various studies.

| Compound Class | Activity Type | Key Findings |

| Novel Pyrimidine Derivatives | Antifungal | Showed significant fungicidal activity against 14 phytopathogenic fungi, some more potent than commercial fungicides. nih.govresearchgate.net |

| Pyrimidine Derivatives | Antimicrobial | Moderate to good activity against S. aureus, E. coli, K. pneumoniae, P. aeruginosa, and S. typhi. mdpi.com |

| Pyrimidopyrimidine Analogs | Cytotoxic | High activity against HCT-116, MCF-7, and HEPG-2 cancer cell lines, with IC50 values close to doxorubicin. nih.gov |

| Pyrido[2,3-d]pyrimidine Derivatives | Cytotoxic | Remarkable cytotoxicity against MCF-7 and HepG2 cells. rsc.org |

| Pyrrolo[2,3-d]pyrimidines with Urea Moieties | Cytotoxic | Potent activity against prostate (PC3), breast (MCF-7), and lung (A549) cancer cell lines. nih.gov |

Enzyme Target Interaction Studies (e.g., Kinase inhibition for related pyrrolopyrimidine-ketonitriles)

A significant area of research for pyrimidine-based compounds, particularly the related pyrrolopyrimidine scaffold, has been their interaction with enzyme targets, most notably protein kinases. The pyrrolo[2,3-d]pyrimidine nucleus is considered a deaza-isostere of adenine, the nitrogenous base of ATP, making it an excellent scaffold for ATP-competitive kinase inhibitors.

These derivatives have been shown to inhibit a wide range of kinases that are implicated in various cellular processes and diseases, including cancer and inflammatory conditions. Some of the key kinase targets include:

Epidermal Growth Factor Receptor (EGFR): A target in various cancers.

Vascular Endothelial Growth Factor Receptor (VEGFR): Plays a crucial role in angiogenesis.

Janus Kinases (JAKs): Involved in cytokine signaling pathways.

p21-Activated Kinase 4 (PAK4): Associated with a variety of cancers.

The inhibitory action of these compounds typically occurs at the ATP-binding site of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking the downstream signaling pathways that contribute to cell proliferation, survival, and migration. The versatility of the pyrrolopyrimidine core allows for modifications that can enhance potency and selectivity for specific kinase targets.

Molecular Mechanism of Action Investigations (for related biologically active molecules)

Investigations into the molecular mechanism of action for biologically active molecules related to 3-Oxo-3-(2-pyrimidinyl)propanenitrile, such as the pyrrolopyrimidine derivatives, have provided detailed insights into how these compounds exert their effects at a cellular level.

For the kinase-inhibiting pyrrolopyrimidine derivatives, the primary mechanism is competitive inhibition at the ATP-binding pocket of the target kinase. Molecular dynamics simulations and docking studies have shown that these inhibitors form strong interactions with key residues in the hinge region and other parts of the active site. These interactions stabilize the inhibitor-enzyme complex and prevent the binding of ATP, thus inhibiting the kinase's catalytic activity.

In the context of cytotoxic activity, the induction of apoptosis is a commonly observed mechanism. For example, certain pyrrolo[2,3-d]pyrimidine derivatives have been shown to trigger the intrinsic apoptotic pathway. This is evidenced by the reduced expression of the anti-apoptotic protein Bcl-2 and increased expression of the pro-apoptotic protein Bax, leading to the activation of caspases and eventual cell death. Furthermore, these compounds can cause cell cycle arrest at different phases, thereby halting cell proliferation.

Structure-Activity Relationship (SAR) Derivation for Design of New Chemical Entities

The derivation of structure-activity relationships (SAR) is a critical step in medicinal chemistry for optimizing lead compounds and designing new chemical entities with improved potency and selectivity. For pyrimidine derivatives and their analogs, several SAR studies have provided valuable insights.

For antimicrobial and antifungal pyrimidine derivatives, the nature and position of substituents on the pyrimidine ring greatly influence their activity. For instance, the introduction of specific aryl groups or halogen atoms can enhance the antimicrobial or antifungal potency. The electronic properties of these substituents can play a significant role; for example, increasing the electron cloud density on a benzene (B151609) ring substituent was found to increase fungicidal activity against certain fungi. nih.gov

In the realm of pyrrolopyrimidine-based kinase inhibitors, SAR studies have been extensive. Key observations include:

The pyrrolo[2,3-d]pyrimidine core is essential for binding to the hinge region of the kinase ATP-binding site.

Substituents at different positions of the pyrrolopyrimidine ring can be modified to achieve selectivity for different kinases.

The addition of moieties that can form hydrogen bonds or engage in hydrophobic interactions with specific residues in the active site can significantly enhance inhibitory potency.

For cytotoxic pyrimidine derivatives, the presence of certain functional groups is correlated with higher activity. For example, the presence of a highly bioactive pyrazole (B372694) ring and electron-donating groups like amino and methoxy (B1213986) groups on a pyrimidine-containing scaffold has been associated with strong cytotoxic activity. nih.gov These SAR insights are instrumental in guiding the rational design of new, more effective therapeutic agents based on the pyrimidine scaffold.

Q & A

Q. What are the standard synthetic routes for 3-Oxo-3-(2-pyrimidinyl)propanenitrile, and how are reaction conditions optimized?

The synthesis typically involves Knoevenagel condensation between pyrimidine-2-carbaldehyde and cyanoacetate derivatives under basic conditions (e.g., sodium ethoxide). For example, analogous compounds like 3-oxo-3-(thiophen-3-yl)propanenitrile are synthesized via this method, with optimization focusing on solvent polarity, temperature (reflux vs. room temperature), and catalyst efficiency . Recrystallization in solvents like dimethylformamide (DMF) or ethanol is used for purification, ensuring ≥97% purity .

Q. How is the compound characterized structurally, and what spectroscopic techniques are essential?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm nitrile (-C≡N) and ketone (C=O) groups. For example, nitrile protons appear at δ ~3.5–4.0 ppm in ¹H NMR, while pyrimidinyl protons show distinct aromatic splitting .

- FT-IR for functional group analysis (C≡N stretch: ~2200 cm⁻¹; C=O: ~1700 cm⁻¹) .

- UV-Vis spectroscopy to study electronic transitions, particularly in heterocyclic systems (λmax ~250–300 nm) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

The compound is sensitive to moisture and light. Storage recommendations include:

- Desiccated environments (silica gel) at 2–8°C .

- Avoiding prolonged exposure to acidic/basic conditions to prevent hydrolysis of the nitrile group .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, studies on similar propanenitrile derivatives reveal that electron-withdrawing groups (e.g., pyrimidinyl) lower LUMO energy, enhancing electrophilic reactivity . Fukui indices and MEP maps further identify nucleophilic/electrophilic sites for reaction planning .

Q. What strategies resolve contradictions in biological activity data for pyrimidinyl-propanenitrile derivatives?

Contradictions often arise from assay variability (e.g., cell line specificity) or solubility differences. Methodological solutions include:

Q. How can reaction yields be improved in multi-step syntheses involving this compound?

Optimization strategies:

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling reactions .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80% yield in 30 min vs. 6 hours conventionally) .

Q. What crystallographic techniques are suitable for determining the 3D structure of this compound?

- Single-crystal X-ray diffraction : Requires high-purity crystals grown via slow evaporation (e.g., DMF/water mixtures). Data reveal bond lengths/angles and intermolecular interactions (e.g., hydrogen bonding) .

- PXRD (powder X-ray diffraction): Validates phase purity and polymorphism in bulk samples .

Methodological Challenges & Solutions

Q. How are impurities identified and quantified during synthesis?

Q. What in vitro assays are appropriate for evaluating biological activity?

Q. How do substituents on the pyrimidine ring influence the compound’s physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.